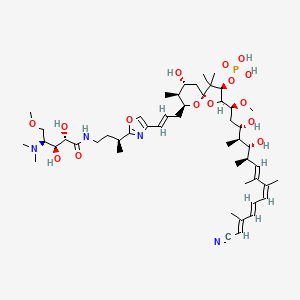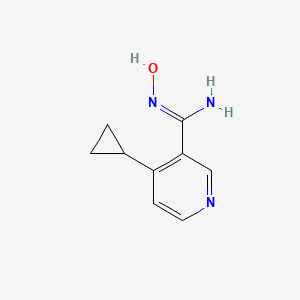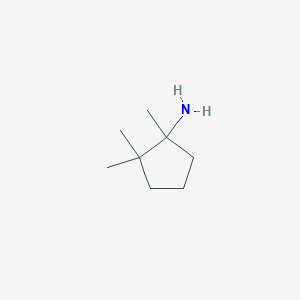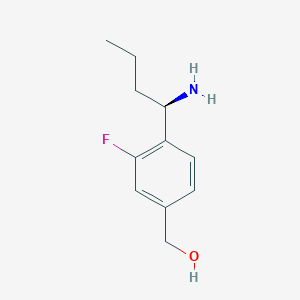
(R)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is an organic compound with a complex structure that includes an aminobutyl group, a fluorophenyl group, and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom into a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Aminobutyl Group Introduction: The next step involves the introduction of the aminobutyl group. This can be done through a nucleophilic substitution reaction where a butylamine reacts with a suitable leaving group on the fluorophenyl intermediate.
Methanol Group Addition: The final step involves the addition of a methanol group to the fluorophenyl intermediate. This can be achieved through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives. For example, the aminobutyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted phenyl derivatives
科学研究应用
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
®-(4-(1-Aminobutyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
This detailed article provides a comprehensive overview of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC 名称 |
[4-[(1R)-1-aminobutyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3/t11-/m1/s1 |
InChI 键 |
AOUBWNDDTPDPGC-LLVKDONJSA-N |
手性 SMILES |
CCC[C@H](C1=C(C=C(C=C1)CO)F)N |
规范 SMILES |
CCCC(C1=C(C=C(C=C1)CO)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
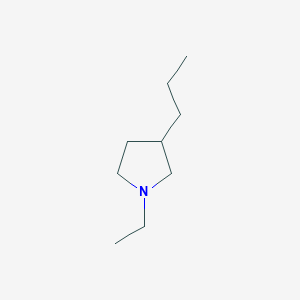
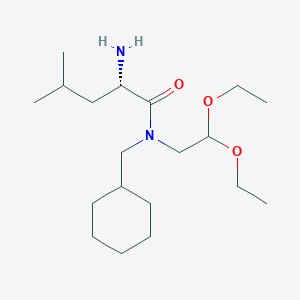

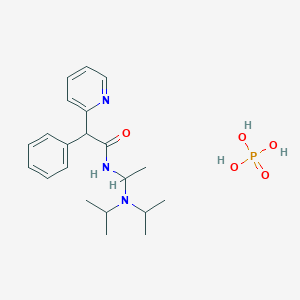
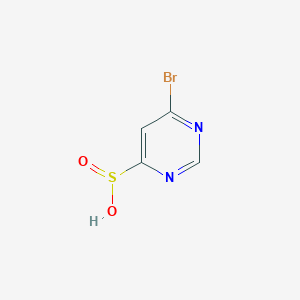
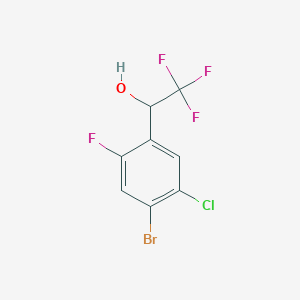
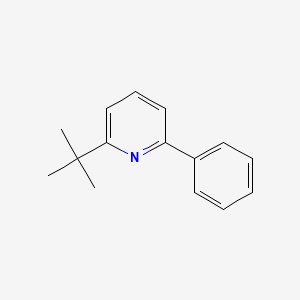
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)

